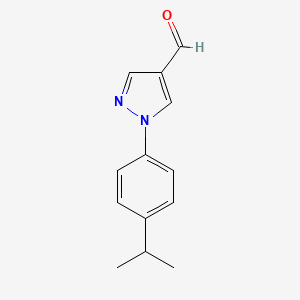

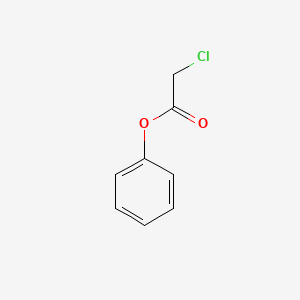

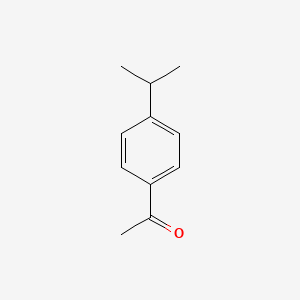

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde is a derivative of the pyrazole class of compounds, which are known for their diverse chemical properties and biological activities. Pyrazole derivatives have been extensively studied due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazones with various aldehydes. For instance, a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized by condensing substituted acetophenones with hydrazides, followed by cyclization using the Vilsmeier-Haack reaction . Similarly, pyrazole-4-carbaldehyde oximes were synthesized and then reacted with acetic anhydride to yield the corresponding nitriles, a reaction typical for anti isomers of aldoximes . These methods demonstrate the versatility of synthetic approaches for creating a wide array of pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques. For example, the anti configuration of a pyrazole-4-carbaldehyde oxime derivative was unambiguously determined by X-ray analysis . Additionally, the optimized molecular structure and vibrational frequencies of a fluorophenyl pyrazole carbaldehyde compound were investigated both experimentally and theoretically, with calculations performed at HF and DFT levels . These studies provide detailed insights into the molecular configurations of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives undergo a variety of chemical reactions, which can lead to the formation of novel compounds. For instance, the reaction of aminopyrazoles with aromatic and heterocyclic aldehydes in acidic media can result in cyclization and the formation of pyrazolo[3,4-c]isoquinoline derivatives . The reaction pathways can vary significantly depending on the structure of the aldehyde used, demonstrating the reactivity and versatility of pyrazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The infrared spectrum, structural and optical properties, and molecular docking studies of a fluorophenyl pyrazole carbaldehyde compound revealed that the fluorine atom and the carbonyl group play crucial roles in binding, suggesting potential phosphodiesterase inhibitory activity . Furthermore, the synthesis and evaluation of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives revealed significant antioxidant and anti-inflammatory activities, with some derivatives showing potent activity comparable to standard drugs .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-propan-2-ylphenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10(2)12-3-5-13(6-4-12)15-8-11(9-16)7-14-15/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMZTFXCGJBJIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C=C(C=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649831 |

Source

|

| Record name | 1-[4-(Propan-2-yl)phenyl]-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde | |

CAS RN |

1015845-83-6 |

Source

|

| Record name | 1-[4-(Propan-2-yl)phenyl]-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1293366.png)

![3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1293389.png)